molecular formula C11H12O3 B7590790 3-Cyclopropyl-2-methoxybenzoic acid

3-Cyclopropyl-2-methoxybenzoic acid

Cat. No.: B7590790
M. Wt: 192.21 g/mol
InChI Key: YFGMLLQSLYCAOT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methoxybenzoic acid is an organic compound with the molecular formula C11H12O3 It is characterized by a cyclopropyl group attached to the benzene ring, along with a methoxy group at the second position and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methoxybenzoic acid typically involves the cyclopropylation of a suitable benzene derivative followed by methoxylation and carboxylation. One common method involves the use of cyclopropyl bromide and a suitable base to introduce the cyclopropyl group. Subsequent methoxylation can be achieved using methanol and an acid catalyst. Finally, carboxylation is performed using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Cyclopropyl-2-hydroxybenzoic acid.

    Reduction: 3-Cyclopropyl-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 3-Cyclopropyl-4-methoxybenzoic acid
  • 3-Cyclopropyl-2-hydroxybenzoic acid
  • 3-Cyclopropyl-2-methylbenzoic acid

Comparison: 3-Cyclopropyl-2-methoxybenzoic acid is unique due to the specific positioning of the methoxy and cyclopropyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications.

Properties

IUPAC Name

3-cyclopropyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10-8(7-5-6-7)3-2-4-9(10)11(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGMLLQSLYCAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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